VPC-18005 -

VPC-18005

Catalog Number: EVT-286510
CAS Number:
Molecular Formula: C15H17N3O3S
Molecular Weight: 319.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
VPC-18005 is an inhibitor of the DNA-binding ETS domain, reducing migration and invasion rates of ERG expressing prostate cancer cells, and reducing metastasis in a zebrafish xenograft model.
Source and Classification

VPC-18005 belongs to a class of compounds known as ERG antagonists. These compounds are designed to interfere with the binding of ERG to DNA, thereby disrupting its transcriptional activity. The compound is classified as an antineoplastic agent due to its potential application in cancer therapy, particularly for metastatic castration-resistant prostate cancer.

Synthesis Analysis

Methods and Technical Details

The synthesis of VPC-18005 involves several key steps that utilize organic synthesis techniques. The compound comprises a hydrophobic isopropyl benzyl group linked via an azo moiety to a negatively charged 5′ carboxyl 4-thiazolidanone group. The synthesis process typically begins with the formation of the azo linkage between the two functional groups, followed by purification steps such as recrystallization or chromatography to isolate the final product.

The synthetic route may include:

  1. Formation of Azo Linkage: This involves coupling reactions where diazonium salts react with aromatic compounds.
  2. Functional Group Modifications: Subsequent reactions modify the functional groups to achieve the desired hydrophobic and polar characteristics.
  3. Purification: Techniques such as high-performance liquid chromatography (HPLC) are employed to purify VPC-18005 from reaction by-products.
Molecular Structure Analysis

Structure and Data

The molecular structure of VPC-18005 reveals a complex arrangement conducive to its function as an ERG antagonist. The compound's structure can be depicted as follows:

  • Isopropyl Benzyl Group: Provides hydrophobic interactions crucial for binding.
  • Azo Moiety: Acts as a linker between the two functional groups.
  • 5′ Carboxyl 4-Thiazolidanone Group: Contributes negative charge and potential hydrogen bonding capabilities.

The predicted binding mode within the ERG-ETS domain suggests interactions such as salt bridges and hydrogen bonds with key amino acid residues, including Lys357, Leu313, Trp351, and Tyr372, which are critical for its inhibitory activity .

Chemical Reactions Analysis

Reactions and Technical Details

VPC-18005 has been shown to engage in specific chemical interactions that disrupt protein-DNA complexes. Notably, electrophoretic mobility shift assays have demonstrated that VPC-18005 can effectively inhibit the formation of ERG-DNA complexes, thereby blocking downstream gene expression associated with tumor progression .

The interaction mechanism involves:

  • Binding Affinity: The compound exhibits a binding constant (K_D) of approximately 3 mM with the ERG-ETS domain, indicating moderate affinity .
  • Chemical Shift Perturbation: Nuclear magnetic resonance (NMR) studies reveal dose-dependent shifts in amide proton signals upon binding, suggesting localized conformational changes in the protein structure .
Mechanism of Action

Process and Data

The mechanism by which VPC-18005 exerts its therapeutic effects primarily involves blocking the transcriptional activity of ERG. By binding to the ERG-ETS domain, VPC-18005 prevents ERG from interacting with its DNA target sites, leading to decreased expression of genes involved in cell proliferation and survival.

Key aspects include:

  • Inhibition of Transcription: By sterically hindering DNA binding, VPC-18005 reduces transcriptional activation by ERG.
  • Impact on Cell Behavior: The compound has been shown to reduce migration and invasion capabilities in prostate cancer cells expressing ERG .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

VPC-18005 exhibits distinct physical and chemical properties that contribute to its biological activity:

  • Molecular Weight: Approximately 400 g/mol.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO), allowing for easy preparation for biological assays.
  • Stability: Stable under physiological conditions, making it suitable for in vivo applications.

These properties facilitate its use in laboratory settings for further research into its efficacy against prostate cancer.

Applications

Scientific Uses

VPC-18005 is primarily investigated for its potential applications in cancer therapy. Its ability to inhibit ERG transcriptional activity positions it as a candidate for treating prostate cancers characterized by ERG overexpression. Current research focuses on:

  • Preclinical Studies: Evaluating efficacy in animal models.
  • Combination Therapies: Exploring synergistic effects when used alongside existing treatments for prostate cancer.
  • Mechanistic Studies: Further elucidating its action at the molecular level through advanced biochemical assays.
Introduction to ERG-Driven Prostate Cancer Pathogenesis

Genomic Alterations in Prostate Cancer: TMPRSS2-ERG Gene Fusion Prevalence

The TMPRSS2-ERG gene fusion represents the most prevalent molecular alteration in prostate cancer, occurring in approximately 50% of localized tumors in Western populations [3] [8]. This somatic rearrangement juxtaposes the androgen-responsive promoter of TMPRSS2 (Transmembrane Protease, Serine 2) with the protein-coding exons of ERG (ETS-Related Gene), leading to androgen-driven overexpression of oncogenic ERG transcription factors [3] [10]. The fusion arises through either interstitial deletion (60-70% of cases) or chromosomal translocation (30-40%), with deletion variants associated with more aggressive disease phenotypes, including higher tumor stage and metastatic potential [3] [10].

Table 1: Global Prevalence of TMPRSS2-ERG Fusion in Prostate Cancer

PopulationPrevalence (%)Detection MethodClinical Association
European Descent49%IHC/FISHHigher in localized disease
African Descent25%IHCAssociated with higher Gleason scores
Asian Descent27%PCR/FISHLower frequency overall
West African18%IHCNegative correlation with Gleason score

Ethnic disparities in fusion prevalence are significant, with meta-analyses revealing highest frequencies in men of European descent (49%), followed by Asian (27%), and African (25%) populations [6] [10]. In Ghanaian prostate cancer patients, ERG positivity by immunohistochemistry was observed in only 18% of cases, suggesting alternative oncogenic drivers may dominate in African populations [6]. The fusion’s high prevalence establishes it as a critical biomarker and therapeutic target for precision oncology approaches in molecularly defined prostate cancer subsets.

Oncogenic Role of ERG in Disease Progression and Metastasis

ERG functions as a master transcriptional regulator that reprograms prostate epithelial cells through multiple oncogenic mechanisms:

  • Transcriptional Dysregulation: ERG binds GGAA/T-rich sequences in genomic DNA, dysregulating genes involved in invasion (e.g., PLAU, MMP family), angiogenesis (VEGF), and stem cell maintenance (SOX9) [5] [9]. Chromatin immunoprecipitation studies demonstrate direct binding to promoters of these targets [8].
  • Epithelial-Mesenchymal Transition (EMT): ERG disrupts epithelial integrity by repressing E-cadherin and upregulating mesenchymal markers, facilitating cellular invasion [5]. This is mediated through direct transcriptional activation of ZEB1 and modulation of Wnt/β-catenin signaling [9].
  • Genomic Instability: ERG collaborates with DNA repair defects (e.g., PTEN loss) to promote chromosomal rearrangements [8]. Experimental models show ERG overexpression induces breakpoint clusters in chromosomes, accelerating oncogenic evolution [3].
  • Therapy Resistance: Persistent ERG expression in castration-resistant prostate cancer (CRPC) maintains oncogenic signaling despite androgen deprivation [5]. Upregulation of ERG in SPOP-mutant tumors further demonstrates its role in treatment-resistant disease [9].

In vivo evidence from zebrafish xenograft models confirms that ERG-overexpressing prostate cancer cells exhibit enhanced metastatic dissemination to distant sites, particularly bone and visceral organs [5] [9]. This metastatic phenotype establishes ERG as a critical driver of lethal prostate cancer progression.

Challenges in Targeting Transcription Factors: The "Undruggable" Paradigm

Transcription factors like ERG have historically been considered "undruggable" due to:

  • Structural Limitations: ERG lacks deep hydrophobic pockets for small-molecule binding, typical of enzymes or receptors [2] [9]. Its DNA-binding ETS domain features a shallow, polar surface that complicates inhibitor design.
  • Protein-DNA Interface: Disrupting the extensive ERG-DNA interface (≈2,800 Ų) requires precise spatial interference rather than simple occupancy [5] [9].
  • Specificity Concerns: High homology among ETS family DNA-binding domains (e.g., FLI1, ETV1) risks off-target effects [9].

Prior attempts to target ERG indirectly (e.g., via upstream signaling) showed limited efficacy due to compensatory pathways [2]. The discovery of VPC-18005 represents a breakthrough in directly inhibiting ERG-DNA interactions through structure-based drug design, overcoming these historical barriers [5] [9].

Properties

Product Name

VPC-18005

IUPAC Name

2-[(2E)-4-oxo-2-[(E)-(4-propan-2-ylphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-5-yl]acetic acid

Molecular Formula

C15H17N3O3S

Molecular Weight

319.4 g/mol

InChI

InChI=1S/C15H17N3O3S/c1-9(2)11-5-3-10(4-6-11)8-16-18-15-17-14(21)12(22-15)7-13(19)20/h3-6,8-9,12H,7H2,1-2H3,(H,19,20)(H,17,18,21)/b16-8+

InChI Key

DTEAZCJUKPARQD-LZYBPNLTSA-N

SMILES

CC(C)C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC(=O)O

Solubility

Soluble in DMSO

Synonyms

VPC18005; VPC 18005; VPC-18005

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC(=O)O

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.